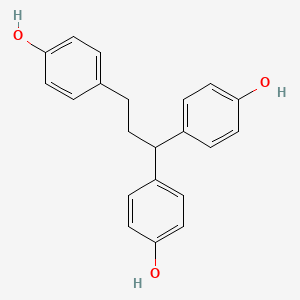

p,p',p''-(1-Propanyl-3-ylidene)triphenol

Description

Structural Analogy and Relevance of p,p',p''-(1-Propanyl-3-ylidene)triphenol within Trisphenol (B3262630) Chemistry

This compound, also known by its synonym 1,1,3-Tris(4-hydroxyphenyl)propane, belongs to the family of trisphenols. researchgate.netchemicalbook.com Its structure is characterized by three p-hydroxyphenyl groups attached to a three-carbon propane (B168953) chain. Two of the phenol (B47542) rings are bonded to the first carbon atom of the propane chain, while the third is attached to the third carbon. This specific arrangement distinguishes it from other trisphenol isomers and homologues.

A closely related and more extensively studied compound is 1,1,1-Tris(4-hydroxyphenyl)ethane (B1294721) (THPE). In THPE, all three hydroxyphenyl groups are attached to the same carbon atom of an ethane (B1197151) bridge. google.com This structural difference has significant implications for the molecule's symmetry, flexibility, and its use as a monomer in polymerization reactions. While THPE acts as a trifunctional branching agent creating a central branching point, this compound offers a different spatial arrangement of its reactive hydroxyl groups. This variation in architecture within the broader class of tris(hydroxyphenyl)alkanes allows for the fine-tuning of polymer properties such as crosslink density, thermal stability, and mechanical strength.

The table below provides a comparison of the chemical properties of this compound and the related compound, 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE).

| Property | This compound | 1,1,1-Tris(4-hydroxyphenyl)ethane (THPE) |

| CAS Number | 4137-11-5 researchgate.net | 27955-94-8 |

| Molecular Formula | C21H20O3 researchgate.net | C20H18O3 |

| Molecular Weight | 320.38 g/mol researchgate.net | 306.36 g/mol |

| Synonyms | 1,1,3-Tris(4-hydroxyphenyl)propane researchgate.net | 4,4',4''-Ethylidynetrisphenol |

Historical Development and Academic Significance of Alkylidene-Linked Triphenols

The development of alkylidene-linked triphenols is intrinsically linked to the rise of polymer chemistry in the 20th century. The pioneering work on phenol-formaldehyde resins by Leo Baekeland in the early 1900s laid the groundwork for the use of phenols in creating robust, cross-linked polymers. This spurred interest in developing other phenolic monomers with varying functionalities to create polymers with tailored properties.

The synthesis of compounds like Bisphenol A (2,2-bis(4-hydroxyphenyl)propane), an alkylidene-linked diphenol, was a significant step, leading to the production of polycarbonate and epoxy resins. google.com The logical progression from these difunctional monomers was the exploration of trifunctional phenols, such as alkylidene-linked triphenols, to introduce branching and cross-linking in polymers.

The academic significance of these compounds, including this compound and its analogues like THPE, lies primarily in their role as branching or cross-linking agents in the synthesis of high-performance polymers. google.com The introduction of a triphenolic monomer into a polymer backbone, such as a polycarbonate or polyester, can significantly alter the material's properties. For instance, it can increase the melt strength and viscosity of the polymer, which is advantageous in processes like blow molding. google.com

Research in this area has often focused on the synthesis of these triphenols through acid-catalyzed condensation reactions of phenols with appropriate ketones or aldehydes. google.com For example, methods have been developed for the preparation of 1,1,1-tris(4-hydroxyphenyl)alkanes by reacting an aromatic hydroxy compound with a ketone in the presence of a sulfonic acid catalyst. google.com The study of these compounds continues to be relevant in the ongoing development of advanced polymeric materials with enhanced thermal and mechanical properties. While specific research on this compound is not as extensive as for some of its isomers, its structural features suggest its potential utility in similar applications, making it a subject of continued academic interest.

Structure

3D Structure

Properties

CAS No. |

4137-11-5 |

|---|---|

Molecular Formula |

C21H20O3 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

4-[3,3-bis(4-hydroxyphenyl)propyl]phenol |

InChI |

InChI=1S/C21H20O3/c22-18-8-1-15(2-9-18)3-14-21(16-4-10-19(23)11-5-16)17-6-12-20(24)13-7-17/h1-2,4-13,21-24H,3,14H2 |

InChI Key |

GRAGBWDYQWZYKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of P,p ,p 1 Propanyl 3 Ylidene Triphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy would provide critical information about the number of different types of protons and their neighboring environments in p,p',p''-(1-Propanyl-3-ylidene)triphenol. The expected ¹H NMR spectrum would display distinct signals corresponding to the aromatic protons on the three phenol (B47542) rings and the aliphatic protons of the 1-propanyl-3-ylidene bridge.

Aromatic Protons: The protons on the three para-substituted phenyl rings would likely appear as two sets of doublets (an AA'BB' system) in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The chemical shifts would be influenced by the electron-donating hydroxyl (-OH) group.

Aliphatic Protons: The protons of the propyl chain would exhibit characteristic multiplets. The single proton on the carbon bearing the three phenyl groups (the methine proton) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The other two methylene groups of the propane (B168953) chain would also show distinct multiplets, with their chemical shifts and splitting patterns determined by their proximity to the aromatic rings.

Hydroxyl Protons: The phenolic hydroxyl protons would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it is generally found in the region of δ 4.0-8.0 ppm.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 6H | Ar-H ortho to -C |

| ~6.7-6.9 | d | 6H | Ar-H ortho to -OH |

| ~4.8-5.2 | br s | 3H | Ar-OH |

| ~4.0-4.2 | t | 1H | -CH- |

| ~2.2-2.4 | m | 2H | -CH₂- |

| ~1.9-2.1 | m | 2H | -CH₂- |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy would complement the ¹H NMR data by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Aromatic Carbons: The spectrum would show several signals in the aromatic region (δ 110-160 ppm). The carbon atom attached to the hydroxyl group (C-OH) would be the most downfield-shifted among the aromatic carbons. The other aromatic carbons would have chemical shifts influenced by their position relative to the hydroxyl and the propyl bridge substituents.

Aliphatic Carbons: The three carbons of the propyl chain would appear in the upfield region of the spectrum (typically δ 20-50 ppm). The methine carbon attached to the three phenyl rings would be the most downfield of the aliphatic carbons.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Ar C-OH |

| ~140 | Ar C-C(propyl) |

| ~130 | Ar C-H |

| ~115 | Ar C-H |

| ~45 | -CH- |

| ~40 | -CH₂- |

| ~30 | -CH₂- |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the phenolic hydroxyl groups, with the broadening resulting from hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations would appear as a series of sharp bands just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the phenol groups would result in a strong band around 1200-1260 cm⁻¹.

Hypothetical FTIR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H Stretch (Phenol) |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch |

| 1610, 1510 | Strong | Aromatic C=C Stretch |

| 1450 | Medium | C-H Bend (Aliphatic) |

| 1230 | Strong | Phenolic C-O Stretch |

| 830 | Strong | p-Substituted Benzene C-H Bend |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be expected to show strong bands for the aromatic ring vibrations.

Aromatic Ring Vibrations: The C=C stretching vibrations of the phenyl rings would produce strong and characteristic bands in the 1580-1620 cm⁻¹ region.

C-H Vibrations: Both aromatic and aliphatic C-H stretching vibrations would be visible, typically in the 2800-3100 cm⁻¹ range.

Hypothetical Raman Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Strong | Aromatic C-H Stretch |

| 2930 | Medium | Aliphatic C-H Stretch |

| 1615 | Very Strong | Aromatic Ring Stretch |

| 1200 | Medium | Aromatic C-H in-plane bend |

| 1000 | Strong | Ring Breathing Mode |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₂₁H₂₀O₃, approx. 320.14 g/mol ).

The fragmentation pattern would likely involve the cleavage of the bonds in the propyl bridge. Common fragmentation pathways for phenolic compounds often involve the loss of small neutral molecules. Key fragments could include the tropylium (B1234903) ion or related resonance-stabilized aromatic cations. The base peak in the spectrum would correspond to the most stable fragment ion formed.

Hypothetical Mass Spectrometry Data

| m/z | Possible Fragment Ion |

| 320 | [M]⁺ (Molecular Ion) |

| 227 | [M - C₆H₅O]⁺ |

| 133 | [C₉H₉O]⁺ |

| 107 | [C₇H₇O]⁺ (hydroxytropylium ion) |

| 94 | [C₆H₅OH]⁺ |

Advanced X-ray Crystallography for Solid-State Structure Determination

Detailed experimental data from advanced X-ray crystallography for this compound is not available in the surveyed literature. The following sections outline the type of information that such an investigation would yield.

Computational and Theoretical Investigations of P,p ,p 1 Propanyl 3 Ylidene Triphenol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides valuable insights into molecular geometries, conformational preferences, and spectroscopic properties.

A DFT study of p,p',p''-(1-Propanyl-3-ylidene)triphenol would begin with the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. Due to the rotational freedom around the single bonds connecting the phenol (B47542) rings to the central propane (B168953) chain, the molecule can exist in various conformations.

Computational chemists would systematically explore the potential energy surface of the molecule by rotating these bonds to identify different stable conformers. The relative energies of these conformers would be calculated to determine their populations at a given temperature. The results would likely show a preference for conformations that minimize steric hindrance between the bulky phenol groups. Hydrogen bonding between the hydroxyl groups of the phenol rings could also play a role in stabilizing certain conformations.

A hypothetical data table for the relative energies of different conformers might look like this:

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Dihedral Angle 3 (°C) | Relative Energy (kcal/mol) |

| A | 60 | 180 | -60 | 0.00 |

| B | 180 | 180 | 180 | 1.25 |

| C | 60 | 60 | 60 | 2.50 |

Note: This table is illustrative and not based on actual experimental data.

Once the optimized geometries of the stable conformers are obtained, DFT can be used to predict various spectroscopic parameters. A particularly useful application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical ¹H and ¹³C NMR spectra can be generated.

These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign the observed NMR signals to specific atoms. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers.

A hypothetical comparison of experimental and calculated ¹³C NMR chemical shifts is presented below:

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C1 | 155.2 | 154.8 |

| C2 | 128.9 | 129.1 |

| C3 | 115.4 | 115.7 |

| C4 | 45.6 | 46.0 |

| C5 | 30.1 | 30.5 |

Note: This table is illustrative and not based on actual experimental data.

Molecular Dynamics Simulations for Dynamic Behavior and Solution Conformations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecules. An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would provide insights into its dynamic behavior and conformational flexibility in solution.

The simulation would track the positions and velocities of all atoms in the system over time, governed by a force field that describes the interactions between atoms. This allows for the observation of conformational changes, solvent interactions, and the formation and breaking of hydrogen bonds. The results of an MD simulation could reveal the preferred conformations of the molecule in solution, which may differ from those in the gas phase due to interactions with solvent molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. For this compound, a QSPR model could be developed to predict properties such as boiling point, melting point, solubility, and partition coefficient.

This would involve calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. These descriptors would then be used to build a mathematical model that can predict the desired property. Such models are valuable for estimating the properties of new or uncharacterized compounds without the need for experimental measurements.

Energy Landscape and Tautomeric Studies (if applicable)

The concept of an energy landscape is central to understanding the conformational behavior of a molecule. For this compound, the energy landscape would be a multi-dimensional surface where the energy of the molecule is plotted against its various conformational degrees of freedom. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

Tautomerism is a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton. While less common for simple phenols, the possibility of tautomerism in this compound, potentially involving the phenolic hydroxyl groups, could be investigated using computational methods. DFT calculations could be used to determine the relative energies of any potential tautomers and the energy barriers for their interconversion.

Supramolecular Chemistry and Crystal Engineering Involving P,p ,p 1 Propanyl 3 Ylidene Triphenol

Hydrogen Bonding Networks in Triphenolic Systems

Hydrogen bonding is a highly directional and strong non-covalent interaction that plays a crucial role in the self-assembly of molecules. In triphenolic systems like p,p',p''-(1-propanyl-3-ylidene)triphenol, the hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to the formation of robust and predictable supramolecular structures.

The formation of such networks is often governed by the principle of maximizing hydrogen bonds, which leads to the creation of recognizable patterns or synthons. The reliability of these synthons allows for the rational design of crystalline materials with specific topologies.

The presence of hydroxyl groups is paramount to the self-assembly of phenolic compounds. The ability of these groups to form strong intermolecular hydrogen bonds dictates the packing of the molecules in the solid state. The number of hydroxyl groups and their relative positions on the aromatic rings influence the dimensionality and connectivity of the resulting hydrogen-bonded network. For instance, polyphenolic compounds with vicinal hydroxyl groups have been shown to exhibit enhanced inhibitory activity in certain biological contexts, which is attributed to their specific hydrogen-bonding capabilities and potential for oxidation.

In a broader context, the hydroxyl groups in polyphenols facilitate diverse molecular interactions, including hydrogen bonding and π-π stacking, which are crucial for their role as interfacial modifiers in composite materials. acs.org The abundance of these functional groups allows for multipoint interactions, leading to strong adhesion and modified material properties. acs.org The interplay between hydrogen bonding and other non-covalent interactions, guided by the hydroxyl groups, is a key factor in the self-assembly of these systems.

π-π Stacking Interactions in Crystalline Architectures

π-π stacking is another significant non-covalent interaction that contributes to the stability of crystalline structures, particularly those containing aromatic rings. In molecules like this compound, the three phenyl rings can engage in π-π stacking interactions with neighboring molecules, further stabilizing the supramolecular assembly.

The table below summarizes the typical non-covalent interactions that are expected to play a role in the crystal packing of this compound, based on the principles of supramolecular chemistry.

| Interaction Type | Donor/Acceptor Groups | Typical Energy (kJ/mol) | Role in Crystal Packing |

| Hydrogen Bonding | O-H --- O | 15 - 40 | Primary directional force, formation of networks |

| π-π Stacking | Phenyl --- Phenyl | 5 - 10 | Stabilization of aromatic ring packing |

| C-H---π Interactions | C-H --- Phenyl | 2 - 5 | Weaker directional interactions |

| Van der Waals Forces | All atoms | < 2 | General packing stabilization |

Host-Guest Chemistry and Inclusion Compound Formation

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. wikipedia.org The host molecule typically has a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. Triphenolic compounds, due to their three-dimensional structures, have the potential to act as host molecules.

The design of host molecules based on a triphenolic scaffold like this compound would involve leveraging the pre-organized arrangement of the three phenyl groups to create a binding pocket. The flexible propylidene linker allows for some conformational freedom, which could enable the host to adapt to different guests. The hydroxyl groups can also play a role in guest binding through hydrogen bonding.

While specific examples of this compound acting as a host are not detailed in the available literature, the general principles of host design suggest that it could form inclusion complexes with small organic molecules. The hydrophobic cavity formed by the aromatic rings could encapsulate non-polar guests, while the hydroxyl groups at the rim of the cavity could interact with polar guests.

The formation of an inclusion complex, also known as a host-guest complex, can be characterized by various analytical techniques. nih.gov These complexes are held together by non-covalent interactions, and their formation is a reversible process. nih.gov

Crystal Polymorphism and Phase Transitions of Triphenolic Co-crystals

The study of crystal polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is of significant importance in the field of crystal engineering. The different polymorphic forms of a compound can exhibit distinct physicochemical properties, including solubility, stability, and melting point. In the context of co-crystals involving triphenolic compounds like this compound, polymorphism can be influenced by a variety of factors such as solvent, temperature, and the nature of the co-former.

Research on analogous triphenolic compounds, such as 4,4′,4″-(1,3,5-triazine-2,4,6-triyl)-triphenol (TTP), has demonstrated a rich polymorphic landscape. researchgate.net TTP has been shown to form both kinetic and thermodynamic polymorphic solvates, as well as exhibiting isostructurality with different solvates. researchgate.net This suggests that this compound, with its flexible propylidene linker, could also exhibit a range of polymorphic forms in its co-crystals. The specific arrangement of the three phenolic arms can lead to different hydrogen bonding patterns and packing arrangements, giving rise to conformational and packing polymorphism.

Phase transitions between these polymorphic forms are typically induced by changes in temperature or pressure. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) are instrumental in studying these transitions. For instance, a metastable polymorph might transform into a more stable form upon heating. This transformation is often an irreversible, monotropic process. In some cases, an enantiotropic relationship may exist between polymorphs, where the stability order reverses at a specific transition temperature.

The formation of co-crystals introduces another layer of complexity and opportunity in controlling polymorphism. The choice of co-former can direct the assembly of the triphenolic molecules into specific supramolecular synthons, thereby favoring the formation of a particular polymorphic form. For example, co-crystallization with various aza-donors has been shown to produce different types of co-crystals, some of which are polymorphic. researchgate.net

Illustrative Data on Polymorphism in Triphenolic Co-crystals (Based on Analogous Systems)

| Co-crystal System | Polymorphic Forms | Crystallization Conditions | Key Structural Differences |

| Triphenol-A + Co-former X | Form I (Kinetic) | Rapid cooling of a saturated solution | Extended hydrogen-bonded chains |

| Form II (Thermodynamic) | Slow evaporation at room temperature | Densely packed 2D sheets | |

| Triphenol-B + Co-former Y | Polymorph α | Crystallization from methanol | Planar conformation of triphenol |

| Polymorph β | Crystallization from acetonitrile | Twisted conformation of triphenol |

This table is illustrative and based on findings from analogous triphenolic systems to demonstrate the principles of polymorphism in such co-crystals.

Fabrication of Non-Covalent Organic Frameworks (NOFs)

Non-covalent organic frameworks (NOFs) are a class of porous crystalline materials constructed through directional and reversible non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. The modular nature of their construction allows for the rational design of frameworks with tailored pore sizes and functionalities. Triphenolic compounds like this compound are excellent candidates for the construction of NOFs due to their ability to act as versatile hydrogen-bond donors.

The fabrication of NOFs typically involves the self-assembly of the constituent building blocks in a suitable solvent system. The choice of solvent is crucial as it can influence the solubility of the components and mediate the non-covalent interactions that drive the framework assembly. For triphenolic building blocks, solvents that can compete for hydrogen bonding sites may hinder the formation of the desired framework.

A common strategy for the fabrication of NOFs using phenolic compounds is co-crystallization with complementary molecules that act as hydrogen-bond acceptors. For example, nitrogen-containing compounds like bipyridines or other di- and tri-topic linkers can form robust and predictable hydrogen-bonding motifs with the hydroxyl groups of the triphenol.

The synthesis of these frameworks can be achieved through several methods:

Slow Evaporation: A solution containing stoichiometric amounts of the triphenolic compound and the co-former is allowed to evaporate slowly. This gradual increase in concentration promotes the controlled growth of high-quality single crystals of the NOF.

Solvent Diffusion: A solution of one component is carefully layered on top of a solution of the other component. Diffusion at the interface leads to the formation of crystals over time.

Mechanochemical Grinding: The solid components are ground together, sometimes with a small amount of a liquid additive (liquid-assisted grinding). The mechanical energy input can promote the formation of the co-crystal framework in the absence of bulk solvent.

The resulting NOFs can exhibit porous structures with potential applications in gas storage, separation, and catalysis. The flexibility of the this compound molecule may allow for the formation of dynamic frameworks that can respond to external stimuli.

Illustrative Research Findings on NOF Fabrication with Phenolic Building Blocks

| Building Block 1 | Building Block 2 | Fabrication Method | Resulting Framework Topology | Pore Dimensions (Illustrative) |

| Triphenol Derivative | 4,4'-Bipyridine | Slow Evaporation (Methanol/Chloroform) | 2D Hydrogen-Bonded Network | ~5 Å x 8 Å |

| Triphenol Derivative | 1,3,5-Tris(4-pyridyl)benzene | Solvent Diffusion (DMF/Methanol) | 3D Interpenetrated Framework | ~10 Å x 10 Å |

| Triphenol Derivative | Diazabicyclooctane (DABCO) | Liquid-Assisted Grinding (Ethanol) | 1D Supramolecular Chains | Non-porous in this dimension |

This table presents illustrative data based on established principles of NOF fabrication using phenolic building blocks to highlight the expected outcomes with this compound.

Polymer Science Applications of P,p ,p 1 Propanyl 3 Ylidene Triphenol As a Monomer and Branching Agent

Incorporation into Branched Polycarbonates

p,p',p''-(1-Propanyl-3-ylidene)triphenol is widely employed as a branching agent during the polymerization of polycarbonates. google.com It is typically incorporated into reaction mixtures containing standard polycarbonate precursors, such as a dihydroxy aromatic compound like bisphenol A and a carbonate source like phosgene (B1210022) or diphenyl carbonate. google.comgoogle.com The addition of this trifunctional molecule introduces branch points into the otherwise linear polymer chains, fundamentally altering the material's final properties. google.com

Role as a Branching Agent for Rheological Modification

The primary function of incorporating this compound into polycarbonate synthesis is to achieve specific rheological modifications. The introduction of long-chain branches significantly impacts the flow behavior of the polymer melt. google.com This modification is crucial for processing techniques that demand high melt strength and elasticity, such as blow molding. google.com

Key rheological effects of using this branching agent include:

Increased Melt Viscosity: Branched polycarbonates exhibit higher viscosities compared to their linear counterparts of similar molecular weight. google.com

Enhanced Melt Strength: The entanglement of branched chains provides greater resistance to deformation in the molten state, which is beneficial for processes like extrusion and blow molding. google.com

Shear-Thinning Behavior: The viscosity of these branched polymers decreases more significantly with increasing shear rate, a characteristic feature that aids in processing. researchgate.netresearchgate.net

The transformation from a linear to a branched molecular structure is a well-established method for modifying the rheological profile of polycarbonates to meet the demands of specific applications. researchgate.net

| Property | Effect of Branching with this compound | Primary Benefit |

|---|---|---|

| Melt Viscosity | Increase | Improved stability of the melt during processing |

| Melt Strength | Increase | Enhanced performance in blow molding and extrusion |

| Shear Thinning | More pronounced | Easier processing at high shear rates |

Polymerization Methods (e.g., Melt Transesterification, Interfacial Polymerization)

Polycarbonates incorporating this compound as a branching agent can be synthesized through several established industrial methods. google.com

Melt Transesterification: This is an environmentally preferred method that avoids the use of solvents like methylene (B1212753) chloride. umd.edu The process involves reacting a dihydroxy compound (e.g., bisphenol A) and a diaryl carbonate (e.g., diphenyl carbonate) in the molten state at high temperatures (280–300°C) and under vacuum. google.comumd.edu The this compound is added to the reactant mixture along with a catalyst, such as a quaternary phosphonium (B103445) salt or sodium hydroxide, to produce the branched polymer. google.comresearchgate.net The removal of the phenol (B47542) by-product drives the reaction forward. umd.edu

Interfacial Polymerization: This method involves the reaction of the monomers in a two-phase system, typically an aqueous solution and an inert organic solvent. google.comgoogle.com In this process, this compound, along with other dihydroxy comonomers, is dissolved in an aqueous base (like sodium hydroxide) to form a phenoxide solution. google.comgoogle.com This solution is then reacted with phosgene dissolved in an organic solvent. A catalyst, often a tertiary amine such as triethylamine (B128534), is used as an acid acceptor to facilitate the polycondensation reaction at the interface of the two liquid phases. google.comgoogle.com

Application in Epoxy Resin Formulations as a Curing Agent

The trifunctional nature of this compound makes it a valuable component in thermosetting polymer systems, particularly as a curing agent (or hardener) for epoxy resins. nih.gov Its three phenolic hydroxyl groups provide the necessary reactive sites to form a dense, cross-linked network, leading to materials with high thermal and mechanical stability.

Precursor Chemistry for Epoxy Systems

The utility of this compound in epoxy formulations stems directly from the reactivity of its three phenolic hydroxyl (-OH) groups. These groups can react with the epoxide rings of epoxy resins in a ring-opening addition reaction. This functionality allows it to act as a polyol cross-linking agent.

Furthermore, this triphenolic structure can serve as a precursor for synthesizing trifunctional epoxy monomers. A related compound, tris(4-hydroxyphenyl)methane triglycidyl ether (THPMTGE), is created by reacting the triphenol with epichlorohydrin (B41342). nih.gov This resulting tri-epoxide monomer can then be polymerized with various hardeners to create highly cross-linked thermosets with exceptional performance characteristics, demonstrating the versatility of the core triphenolic structure. nih.gov

Crosslinking Mechanisms in Thermosetting Polymers

When used as a curing agent, this compound cross-links epoxy resins through the reaction of its phenolic protons with the oxirane (epoxide) ring of the epoxy monomer. The general mechanism for epoxy curing with phenolic compounds involves the nucleophilic attack of the phenoxide ion on a carbon atom of the epoxide ring. threebond.co.jp

The process can be summarized in the following steps:

An initiator or catalyst, often a tertiary amine, activates the phenolic hydroxyl group, making it more nucleophilic.

The activated phenoxide attacks the epoxide ring, causing it to open and form an ether linkage. This reaction also generates a new secondary hydroxyl group.

This process is repeated for all three hydroxyl groups on the this compound molecule.

The newly formed secondary hydroxyl groups can also potentially react with other epoxide rings, further increasing the cross-link density, especially at higher temperatures. nih.gov

This trifunctional reaction creates a rigid, three-dimensional thermoset network, imparting properties such as high glass transition temperature (Tg), chemical resistance, and mechanical robustness to the final material. nih.govmdpi.com

Synthesis of Hyperbranched Polymers and Resins

Hyperbranched polymers are a class of dendritic macromolecules characterized by a highly branched, three-dimensional globular structure. rsc.org They are typically synthesized in a one-pot reaction from ABₓ type monomers. uc.pt this compound, with its three identical phenolic groups, functions as a B₃-type monomer or core molecule in these syntheses. researchgate.netyildiz.edu.tr

A direct route to forming hyperbranched polycarbonates involves the A₂ + B₃ polymerization method. In a documented synthesis, this compound (the B₃ monomer) was reacted with di-tert-butyl tricarbonate (an A₂ monomer). researchgate.net This polycondensation reaction yields soluble hyperbranched polycarbonates. By controlling the feed ratio of the A₂ and B₃ monomers, researchers can control key structural parameters of the resulting polymer. researchgate.net

| Parameter | Method of Control | Resulting Polymer Characteristic |

|---|---|---|

| Molecular Weight | Varying the monomer-to-core (A₂/B₃) ratio | Control over the final size of the polymer |

| Degree of Branching (DB) | Controlled by monomer feed ratio and reactivity | Achieved DB values of 0.5–0.7 researchgate.net |

| Terminal Functional Groups | Adjusting the stoichiometry of A₂ and B₃ monomers | Polymers can be designed with either A or B type end groups for further functionalization |

The use of this compound as a building block for hyperbranched polymers opens avenues for creating materials with unique properties such as low viscosity, high solubility, and a large number of terminal functional groups available for modification. rsc.org

Poly(ether ketone)s with Pendant Functional Groups

The synthesis of advanced poly(ether ketone)s (PEKs) often requires the incorporation of functional groups to tailor their properties for specific applications. This compound and its analogs, such as 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) (THPE), serve as key monomers for creating branched PEKs with pendant functionalities.

A common synthetic strategy involves the silylation of the hydroxyl groups of the triphenol monomer, followed by polycondensation with an activated aromatic dihalide, such as 1,4-bis(4-fluorobenzoyl)benzene. researchgate.net This approach yields a poly(ether ketone) with pendant trimethylsiloxy groups. These groups can then be hydrolyzed to free hydroxyl groups, which serve as reactive sites for introducing a variety of other functional groups through in situ alkylation or acylation. researchgate.net

For example, the pendant hydroxyl groups can be reacted with various agents to introduce:

Nitrile groups (using chloropropionitrile)

Allyl groups (using allyl bromide)

Benzyl groups (using 3,4-dichlorobenzyl chloride or 4-nitrobenzyl bromide)

Sulfonic acid groups (using 1,3-propane sultone or 1,4-butane sultone) researchgate.net

Ester groups (using acetic anhydride, methacrylic anhydride, cinnamoyl chloride, or undecenoyl chloride) researchgate.net

The introduction of these pendant groups allows for the fine-tuning of the polymer's properties, such as solubility, reactivity, and ion-exchange capacity, making them suitable for applications like proton-exchange membranes. researchgate.net

Table 1: Examples of Functional Groups Introduced into Poly(ether ketone)s via a Triphenol Monomer

| Functionalizing Agent | Resulting Pendant Group | Potential Application |

| 1,3-propane sultone | Sulfonic acid | Proton-exchange membranes |

| Methacrylic anhydride | Methacrylate | Crosslinkable polymers |

| Chloropropionitrile | Nitrile | Modified solubility and polarity |

| Allyl bromide | Allyl | Sites for further modification |

Development of Highly Crosslinked Material Systems

The trifunctional structure of this compound makes it an effective crosslinking and branching agent in the production of high-performance polymers. Its three reactive hydroxyl groups enable the formation of dense, three-dimensional networks, leading to materials with enhanced mechanical strength, thermal resistance, and dimensional stability.

When incorporated into polymer systems such as epoxy resins, polycarbonates, and polyesters, it acts as a junction point, connecting multiple polymer chains. This leads to a significant increase in the crosslinking density of the cured material. For instance, in epoxy resin systems, the addition of this triphenol compound results in polymers with superior thermal and mechanical properties, making them suitable for demanding applications like electronic encapsulants, structural adhesives, and aerospace composites.

The use of such trifunctional phenolic compounds as branching agents can lead to polymers with higher viscosities and melt strengths compared to their linear counterparts. This is a critical property for processes like blow molding and foam extrusion. The resulting highly crosslinked polymers exhibit improved performance under mechanical or thermal stress.

Utilization in Advanced Lithographic Resists

In the field of advanced lithography, there is a continuous demand for resist materials that can achieve higher resolution, sensitivity, and line-edge roughness (LER) performance to enable the fabrication of smaller and more complex semiconductor devices. core.ac.ukcore.ac.uk Molecular resists, which are non-polymeric, low-molecular-weight organic materials, are being explored as potential replacements for conventional polymer-based resists to overcome the resolution limitations imposed by the size of polymer molecules. core.ac.uk

Design of Molecular Resists Based on Depolymerization

While specific research on this compound in depolymerization-based molecular resists is not extensively documented, its structural characteristics are relevant to the design of such materials. Molecular resists are attractive due to their smaller molecular size, which can potentially reduce feature roughness. core.ac.uk The design of these resists often involves creating materials that can undergo a significant change in solubility upon exposure to radiation.

The triphenolic structure of this compound provides a rigid core with multiple reactive sites. This allows for the synthesis of well-defined, non-polymeric molecules with tailored properties. These molecules can be designed to be part of a system that depolymerizes or changes its solubility characteristics upon exposure, a key principle in many advanced resist technologies.

Photoacid Generator Integration and Sensitivity

Chemically amplified resists (CARs) are a cornerstone of modern lithography, relying on the catalytic action of a photoacid generator (PAG) to achieve high sensitivity. nih.gov Upon exposure to radiation, the PAG produces a small amount of strong acid, which then catalyzes a cascade of chemical reactions in the resist matrix, leading to a change in solubility.

The phenolic hydroxyl groups in this compound can play a crucial role in CAR formulations. These groups can be protected with acid-labile groups. In the presence of a photo-generated acid, these protecting groups are cleaved, rendering the exposed regions of the resist soluble in a developer solution (for a positive-tone resist). The high density of hydroxyl groups in this triphenol compound can enhance its solubility in the aqueous alkaline developers used in standard photolithography processes, which is a critical property for creating high-resolution patterns.

Development of Novel Polymeric Materials with Specific Topologies and Architectures

The trifunctional nature of this compound makes it an ideal building block for the synthesis of polymers with complex and well-defined topologies, such as star-shaped and hyperbranched polymers. instras.comresearchgate.net These architectures differ significantly from traditional linear polymers and offer unique properties, including lower viscosity, higher solubility, and a high degree of functionality.

Star-shaped polymers consist of multiple linear polymer chains (arms) emanating from a central core. By using a trifunctional initiator like this compound, three polymer arms can be grown simultaneously from the central molecule. For example, it can be used to initiate the ring-opening polymerization of monomers like ε-caprolactone to create a three-armed star polymer. instras.com

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a dendritic (tree-like) structure. They can be synthesized through a one-pot polymerization of an ABn-type monomer, where 'A' and 'B' are reactive groups that can react with each other, and 'n' is greater than one. researchgate.net Alternatively, the polycondensation of an A3 monomer like this compound with a B2 monomer can lead to the formation of a hyperbranched structure. The resulting polymers have a high density of functional groups at their periphery, which can be further modified for specific applications.

The synthesis of these complex architectures allows for the creation of materials with tailored properties for a wide range of applications, from drug delivery and coatings to rheology modifiers and advanced composites.

Chemical Derivatization and Functionalization of P,p ,p 1 Propanyl 3 Ylidene Triphenol

Alkylation and Acylation of Phenolic Hydroxyl Groups

The phenolic hydroxyl groups of p,p',p''-(1-propanyl-3-ylidene)triphenol are readily susceptible to alkylation and acylation reactions, common transformations for phenols. These reactions involve the substitution of the hydrogen atom of the hydroxyl group with an alkyl or acyl group, respectively, leading to the formation of ethers and esters.

Alkylation, the formation of ethers, can be accomplished through various synthetic methods, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl groups with a suitable base to form the corresponding phenoxide ions, which then act as nucleophiles to attack an alkyl halide. The choice of base and reaction conditions can be tailored to control the degree of alkylation.

Acylation, resulting in the formation of esters, is typically achieved by reacting the triphenol with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct generated during the reaction. These esterification reactions are generally high-yielding and can be used to introduce a wide variety of acyl groups.

While specific research detailing extensive alkylation and acylation studies on this compound is not extensively documented in publicly available literature, the general reactivity of phenols provides a strong basis for these transformations. The table below outlines the expected products from representative alkylation and acylation reactions.

| Reaction Type | Reagent | Expected Product |

| Alkylation | Methyl Iodide (CH₃I) | p,p',p''-(1-Propanyl-3-ylidene)tris(methoxybenzene) |

| Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | p,p',p''-(1-Propanyl-3-ylidene)tris(benzyloxybenzene) |

| Acylation | Acetyl Chloride (CH₃COCl) | p,p',p''-(1-Propanyl-3-ylidene)triphenyl triacetate |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | p,p',p''-(1-Propanyl-3-ylidene)triphenyl tribenzoate |

Silylation Strategies for Intermediate Synthesis

Silylation, the introduction of a silyl (B83357) group onto the phenolic hydroxyl moieties, is a crucial strategy in organic synthesis, primarily for the protection of these functional groups during subsequent reactions. The resulting silyl ethers are generally more volatile and less polar than the parent phenol (B47542), which can also facilitate purification and analysis.

Common silylating agents include chlorotrimethylsilane (B32843) (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triethylsilane (TESH). The choice of silylating agent allows for tuning the stability of the resulting silyl ether, with bulkier silyl groups like TBDMS providing greater stability towards acidic and basic conditions.

The silylation of phenols is typically carried out in the presence of a base, such as triethylamine (B128534) or imidazole, which acts as a scavenger for the hydrochloric acid byproduct. The reaction conditions are generally mild, and the silyl ethers can be readily cleaved to regenerate the hydroxyl groups when desired, often by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

| Silylating Agent | Base | Expected Silyl Ether |

| Chlorotrimethylsilane (TMSCl) | Triethylamine | p,p',p''-(1-Propanyl-3-ylidene)tris(trimethylsilyloxybenzene) |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | p,p',p''-(1-Propanyl-3-ylidene)tris(tert-butyldimethylsilyloxybenzene) |

| Triethylsilane (TESH) | Tris(pentafluorophenyl)borane (B72294) (catalyst) | p,p',p''-(1-Propanyl-3-ylidene)tris(triethylsilyloxybenzene) |

These silylated intermediates are valuable for multi-step syntheses where the reactivity of the phenolic hydroxyl groups needs to be temporarily masked.

Synthesis of Glycidyl (B131873) Ether Derivatives

A significant derivatization of this compound is its conversion to the corresponding triglycidyl ether. This is typically achieved through a reaction with epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic attack of the phenoxide ions on the epoxide ring of epichlorohydrin, followed by an intramolecular ring-closing step to form the glycidyl ether.

The resulting this compound triglycidyl ether is a key monomer in the formulation of high-performance epoxy resins. Its trifunctionality allows for the formation of highly cross-linked polymer networks, which exhibit excellent thermal stability, mechanical strength, and chemical resistance.

A commercially available version of this triglycidyl ether is marketed under the trade name EPALLOY® 9000. The technical data for this product provides insight into the properties of this derivative.

| Property | Value |

| Functionality | 3.0 |

| Melt Viscosity | Very Low |

| Application | High-temperature performance epoxy formulations |

One study utilized 1,1,1-tris(p-hydroxyphenyl) ethane (B1197151) triglycidyl ether (THPE-GE) as a co-matrix with epoxidized soybean oil (ESO) to create a "green" composite reinforced with flax fibers. In this system, the THPE-GE acts as the hard segment, and increasing its concentration leads to a higher flexural modulus and strength of the resulting composite material. researchgate.net

Introduction of Diverse Pendant Functional Groups for Tailored Properties

The versatile scaffold of this compound allows for the introduction of a wide array of pendant functional groups, enabling the fine-tuning of its chemical and physical properties for specific applications. The three phenolic hydroxyl groups serve as convenient handles for attaching these functional moieties through ether or ester linkages, as previously discussed.

Beyond simple alkyl and acyl groups, more complex functionalities can be introduced. For instance, the attachment of polymer chains can lead to the formation of star-shaped polymers, where the triphenol acts as the core. Its use as a branching agent in the synthesis of polycarbonates is a prime example of this, where it is incorporated into the polymer backbone to create a more complex, three-dimensional structure. chemicalbook.com

Furthermore, the introduction of pendant groups with specific chemical reactivity can impart new functionalities to the molecule. For example, the synthesis of a 1,1,1-tris(pyrid-2-yl)ethane derivative demonstrates the feasibility of incorporating nitrogen-containing heterocyclic groups, which can act as ligands for metal coordination. rsc.org This opens up possibilities for creating novel catalysts, sensors, or supramolecular assemblies.

The introduction of other functional groups, such as those containing double bonds (e.g., allyl or vinyl ethers) or triple bonds (e.g., propargyl ethers), can transform the triphenol into a versatile crosslinking agent for various polymerization reactions, including free-radical and click chemistry approaches. The ability to introduce these diverse pendant groups makes this compound a valuable platform for the design of advanced materials with tailored properties.

Q & A

Q. What analytical techniques are recommended for characterizing p,p',p''-(1-Propanyl-3-ylidene)triphenol in synthetic samples?

Methodological Answer:

- Chromatographic Methods : Use reverse-phase HPLC coupled with UV-Vis or mass spectrometry (LC-MS/MS) to confirm purity and structural integrity. For example, methods analogous to those applied for triphenyl phosphate (TPP) in environmental monitoring can be adapted, where TPP serves as a surrogate due to structural similarities .

- Spectroscopic Characterization : Employ -NMR and -NMR to verify the propanyl-ylidene linkage and phenolic proton environments. Infrared (IR) spectroscopy can identify hydroxyl and aromatic stretching modes.

- Crystallography : Single-crystal X-ray diffraction is critical for resolving the spatial arrangement of the triphenol core, particularly the stereochemistry of the propanyl substituent .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Monitor degradation via LC-MS/MS at intervals (e.g., 0, 24, 48, 168 hours).

- Kinetic Analysis : Use pseudo-first-order kinetics to calculate half-lives () and activation energy () from Arrhenius plots. Compare results with computational predictions from QSAR models, which estimate environmental persistence based on substituent effects .

- Control for Heteroskedasticity : Apply White’s test to evaluate variance stability in degradation data, ensuring statistical robustness when comparing experimental vs. modeled results .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational data on the environmental fate of this compound?

Methodological Answer:

- Weight-of-Evidence Approach : Integrate biodegradation screening (e.g., OECD 301B CO evolution test) with QSAR predictions. For instance, reports a half-life of 38 days via QSAR but notes discrepancies in experimental biodegradation results. Reconcile these by testing metabolite formation (e.g., hydroxylated derivatives) using high-resolution mass spectrometry (HRMS) .

- Sensitivity Analysis : Vary input parameters (e.g., log , solubility) in fugacity models to identify drivers of divergence. This is critical for ionizable compounds, as log values may shift with pH .

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

Methodological Answer:

- Fragment-Based Docking : Use Multiple Copy Simultaneous Search (MCSS) to map binding sites. For example, demonstrates how a triphenol fragment binds to hydrophobic pockets near ionic pairs in proteins. Apply similar methods to identify potential interactions with receptors like estrogen-related gamma (ERRγ) .

- Binding Energy Clustering : Analyze energy landscapes to prioritize high-affinity conformations. Compare with co-crystallized ligands (e.g., glycerol in ) to validate docking poses .

Q. What statistical methods address variability in quantitative measurements of this compound across analytical platforms?

Methodological Answer:

- Standard Curve Optimization : Calibrate assays using a narrow concentration range (e.g., 15.6–250 pg/mL) to avoid extrapolation errors, as demonstrated in Substance P studies (). Validate with spike-recovery experiments in relevant matrices (e.g., plasma, environmental water) .

- Multivariate Regression : Account for matrix effects (e.g., protein binding) by including covariates like pH and ionic strength in regression models. Use heteroskedasticity-consistent covariance matrix estimators to mitigate bias in parameter estimates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.